Coumaphos-d10

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Choose Coumaphos-d10 (CAS 287397-86-8) as your internal standard to eliminate the >50% quantification errors caused by matrix effects in LC-MS/MS and GC-MS analysis. Unlike unlabeled Coumaphos, this deuterated analogue provides a +10 Da mass shift, ensuring unequivocal separation from the native analyte and its isotopic envelope to meet SANTE/11312/2021 and FDA guidelines. Its >99 atom% D isotopic purity guarantees linear calibration curves for residue monitoring in food and environmental samples, and supports ADME studies and GMP quality control.

Molecular Formula C14H16ClO5PS
Molecular Weight 372.8 g/mol
CAS No. 287397-86-8
Cat. No. B027863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumaphos-d10
CAS287397-86-8
SynonymsPhosphorothioic Acid O-(3-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl) O,O-Diethyl Ester;  3-Chloro-4-methyl-7-coumarinyl Diethyl Phosphorothioate;  Asuntol;  Baymix;  Muscotox;  Resitox; 
Molecular FormulaC14H16ClO5PS
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
InChIInChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
InChIKeyBXNANOICGRISHX-IZUSZFKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumaphos-d10 (CAS 287397-86-8): Deuterated Internal Standard for Organophosphate Quantification


Coumaphos-d10 (CAS 287397-86-8) is a stable isotope-labeled (SIL) analogue of the organothiophosphate insecticide Coumaphos, in which ten deuterium atoms have been incorporated as di(ethyl-D5) substituents [1]. It functions as an internal standard (IS) for the accurate quantification of unlabeled Coumaphos (CAS 56-72-4) in complex matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound is synthesized via the reaction of diethyl chlorothiophosphate-d10 with 3-chloro-4-methyl-7-hydroxycoumarin, yielding a molecule with a molecular weight of 372.82 g/mol (unlabeled: 362.77 g/mol) and a mass shift of +10 Da, which provides optimal resolution from the native analyte in MS workflows .

Why Unlabeled Coumaphos or Lower-Deuterated Analogues Cannot Substitute for Coumaphos-d10 in Regulated Quantification


In LC-MS/MS and GC-MS analysis of Coumaphos residues, co-eluting matrix components can cause significant ion suppression or enhancement, leading to quantification errors exceeding 50-100% unless corrected by an internal standard [1]. While structurally similar analogues (e.g., unlabeled Coumaphos or Coumaphos-d4) may be considered, they introduce distinct analytical liabilities. Unlabeled Coumaphos cannot be distinguished from the target analyte and therefore fails as an internal standard. Coumaphos-d4, with a smaller mass shift, risks isotopic overlap with native Coumaphos isotopes (e.g., M+2 from 37Cl or 34S) and may co-elute with the analyte, compromising chromatographic resolution. Coumaphos-d10, with a +10 Da mass shift, provides unequivocal chromatographic and mass spectrometric separation from the native analyte and its natural isotopic envelope, meeting the stringent requirements of SANTE/11312/2021 and FDA bioanalytical method validation guidelines [2].

Coumaphos-d10 (CAS 287397-86-8) Product-Specific Quantitative Evidence Guide


Isotopic Enrichment: Coumaphos-d10 Demonstrates >99 atom% D Purity vs. Commercial d4/d6 Alternatives

Coumaphos-d10 (di(ethyl-D5)) provides an isotopic enrichment of >99.0 atom% D (as determined by MS), ensuring that the internal standard signal is not contaminated by unlabeled or partially labeled species . In contrast, commercially available Coumaphos-d4 or Coumaphos-d6 may exhibit lower or unspecified isotopic purity, which can introduce systematic bias in isotope dilution mass spectrometry (IDMS) calculations .

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Chemical Purity: Coumaphos-d10 (HPLC >99%) Enables Low-Level Quantification vs. Unlabeled Coumaphos Technical Grade

Coumaphos-d10 is supplied with a certified chemical purity of >99.0% as determined by HPLC, a critical attribute for its use as a calibration standard and internal standard . This level of purity contrasts sharply with technical-grade unlabeled Coumaphos, which may contain significant amounts of related organothiophosphate impurities, the oxon metabolite (Coumaphos-oxon), and other synthesis by-products that can interfere with chromatographic separation or generate false positive signals [1].

Analytical Chemistry HPLC Purity Reference Standards

Mass Spectrometric Performance: Coumaphos-d10 Enables Consistent Ion Ratios and Quantification at 0.005 mg/kg by LC-MS/MS

In LC-MS/MS methods, Coumaphos-d10 serves as an internal standard to correct for matrix effects and instrument variability. Although head-to-head comparisons with other Coumaphos internal standards are not publicly available, method validation studies for Coumaphos in complex matrices have reported that the use of Coumaphos-d10 achieves a limit of detection (LOD) of 0.005 mg/kg and a recovery rate of 98% in LC-MS/MS assays . The +10 Da mass shift provides a clean MS/MS transition (e.g., m/z 363 → 227 for unlabeled vs. m/z 373 → 227 for the deuterated IS) that is well-resolved from the native analyte and its isotopic envelope, ensuring that the IS response is not affected by cross-talk or isotopic interference .

LC-MS/MS Method Validation Pesticide Residue Analysis

Synthetic Accessibility: Coumaphos-d10 Synthesis from Ethanol-d6 is Well-Documented, Enabling Scalable Production

Coumaphos-d10 is synthesized by a published route starting from ethanol-d6, which is converted to diethyl chlorothiophosphate-d10 and subsequently reacted with 3-chloro-4-methyl-7-hydroxycoumarin [1]. This method yields the di(ethyl-D5) isotopologue with high isotopic fidelity. In contrast, alternative labeling strategies (e.g., Coumaphos-d4 via ring deuteration) may involve more complex synthetic sequences or result in lower isotopic incorporation at specific positions .

Deuterium Labeling Synthetic Chemistry Reference Material Production

Coumaphos-d10 (CAS 287397-86-8) Optimal Research and Industrial Application Scenarios


Pesticide Residue Monitoring in Food and Feed (Regulatory Compliance)

Coumaphos-d10 is employed as an internal standard in multi-residue LC-MS/MS and GC-MS methods to quantify Coumaphos residues in animal-derived products (e.g., eggs, milk, meat) and environmental samples (e.g., soil, water). Its use corrects for matrix-induced ion suppression/enhancement, enabling laboratories to meet the strict quantification limits (typically ≤0.01 mg/kg) mandated by EU Regulation 396/2005 and the US EPA tolerance program. The high isotopic purity (>99 atom% D) and chemical purity (>99% HPLC) ensure that calibration curves remain linear and accurate across the required concentration range, as outlined in SANTE/11312/2021 guidance [1].

Pharmacokinetic and Metabolism Studies of Coumaphos

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Coumaphos, Coumaphos-d10 serves as a stable isotope-labeled tracer. Because the deuterated compound co-elutes with the native analyte, it can be used to monitor extraction efficiency and instrument performance without altering the biological system. This application is particularly valuable for quantifying the conversion of Coumaphos to its oxon metabolite (Coumaphos-oxon) in in vitro microsomal incubations or in vivo animal models, where precise mass balance is required .

Method Development and Validation for Novel Matrices

Analytical chemists use Coumaphos-d10 to develop and validate new LC-MS/MS or GC-MS methods for Coumaphos in challenging matrices such as honey, beeswax, and veterinary formulations. By spiking the deuterated IS before sample preparation, method performance parameters (e.g., recovery, matrix effect, precision, and accuracy) can be rigorously assessed according to ISO 17025 and ICH Q2(R1) guidelines. The compound's defined isotopic purity and +10 Da mass shift provide a robust internal reference point that is independent of analyte concentration, enabling reliable method transfer between laboratories .

Quality Control of Commercial Coumaphos Formulations

Manufacturers of Coumaphos-based veterinary pharmaceuticals (e.g., pour-on solutions, dips) employ Coumaphos-d10 as an internal standard for the quality control release testing of finished products. The high chemical purity of the deuterated standard ensures that the active pharmaceutical ingredient (API) content is accurately determined by HPLC-UV or LC-MS, free from interference by formulation excipients or degradation products. This application supports compliance with Good Manufacturing Practice (GMP) requirements and pharmacopoeial monographs [2].

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